

# Technical Guide: (S)-2-amino-3-(4-aminophenyl)propan-1-ol

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CAS Number: 726134-79-8

This technical guide provides an in-depth overview of **(S)-2-amino-3-(4-aminophenyl)propan- 1-ol**, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

## **Chemical and Physical Properties**

(S)-2-amino-3-(4-aminophenyl)propan-1-ol is a chiral molecule with the following properties:



Property	Value	Source
CAS Number	726134-79-8	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>14</sub> N <sub>2</sub> O	[1][2]
Molecular Weight	166.22 g/mol	[1][2]
Appearance	Not explicitly stated, likely a solid	Inferred from synthesis descriptions
Solubility	Not explicitly stated	-
Melting Point	Not explicitly stated	-
Spectroscopic Data	IR, <sup>1</sup> H NMR, and <sup>13</sup> C NMR data are consistent with the proposed structure.	[3]

## **Synthesis and Experimental Protocols**

**(S)-2-amino-3-(4-aminophenyl)propan-1-ol** is primarily synthesized through the reduction of its nitro-precursor, (S)-2-amino-3-(4-nitrophenyl)propan-1-ol.

## Synthesis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol

A common method for the synthesis involves the reduction of the nitro group using iron filings in the presence of an acid.[3]

#### Experimental Protocol:

- Charge a reactor with (S)-2-amino-3-(4-nitrophenyl)propan-1-ol, 95% ethanol, iron filings, demineralized water, and concentrated hydrochloric acid at room temperature.[3]
- Reflux the reaction mixture for a period of two to three hours.[3]
- After cooling the reaction mass to room temperature, filter off the iron through a filter aid and wash thoroughly with 95% ethanol.[3]



- Distill off the ethanol from the filtrate completely under vacuum to yield (S)-2-amino-3-(4-aminophenyl)propan-1-ol.[3]
- The resulting product can be further purified by recrystallization from a mixture of ethyl acetate and n-hexane.[3]

The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC), with reported purities reaching 99%.[3]

## **Applications in Pharmaceutical Synthesis**

This compound serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs).

## Intermediate in the Synthesis of Zolmitriptan

**(S)-2-amino-3-(4-aminophenyl)propan-1-ol** is a key intermediate in the production of Zolmitriptan, a selective serotonin receptor agonist used in the treatment of migraine.[3] The synthesis proceeds through the formation of (S)-4-(4-aminobenzyl)-2-oxazolidinone.

Experimental Protocol for the Synthesis of (S)-4-(4-aminobenzyl)-2-oxazolidinone:

- Charge a reactor with (S)-2-amino-3-(4-aminophenyl)propan-1-ol, dimethyl carbonate, and potassium carbonate.[3]
- Heat the reaction mixture to 115-120°C.[3]
- Distill off the methanol formed during the reaction over a period of 2.5 hours.
- After cooling to room temperature, add methanol and filter the salts.[3]
- Distill off the methanol from the filtrate completely under vacuum.
- Add isopropanol to the residue to precipitate the product, (S)-4-(4-aminobenzyl)-2oxazolidinone.[3]
- Filter and wash the product with isopropanol.[3]



Below is a workflow diagram illustrating the synthesis of Zolmitriptan, highlighting the role of **(S)-2-amino-3-(4-aminophenyl)propan-1-ol**.



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Zolmitriptan Synthesis Workflow

### **Precursor for Akt Kinase Inhibitors**

**(S)-2-amino-3-(4-aminophenyl)propan-1-ol** is utilized in the preparation of a new series of 2-substituted thiazole carboxamides. These compounds have been identified as potent inhibitors of Akt kinases (also known as Protein Kinase B), which are key components of a signaling pathway often dysregulated in cancer.[4]

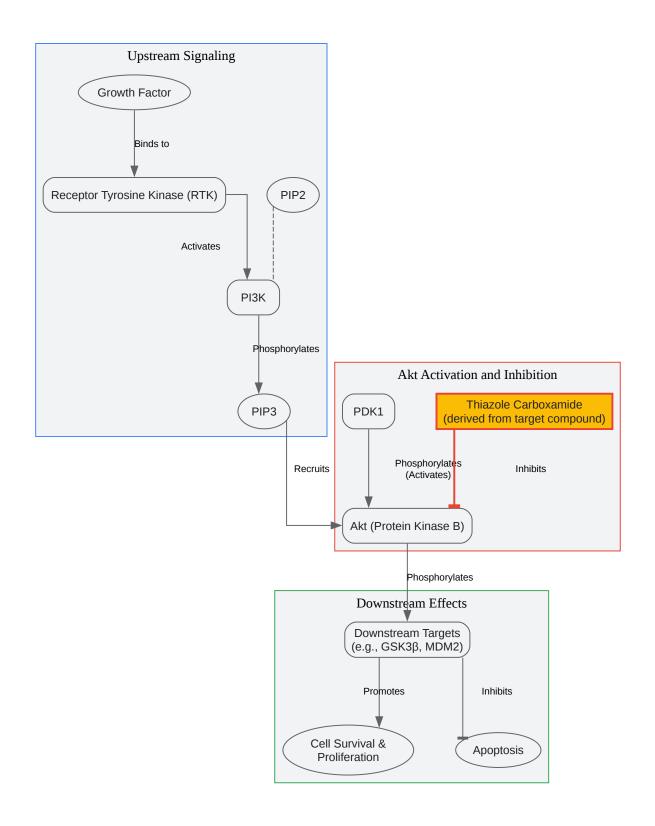
# Role in Signaling Pathways: Inhibition of the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates cell survival, proliferation, and growth.[5] Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Thiazole carboxamides derived from **(S)-2-amino-3-(4-aminophenyl)propan-1-ol** act as inhibitors of Akt. By blocking the activity of Akt, these compounds can inhibit the phosphorylation of downstream targets, leading to the induction of apoptosis and the suppression of tumor cell proliferation.[6]

The diagram below illustrates the PI3K/Akt signaling pathway and the point of inhibition by the thiazole carboxamide derivatives.





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PI3K/Akt Signaling Pathway Inhibition



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